![molecular formula C8H6Br2I2 B1272026 1,4-Bis(bromomethyl)-2,5-diiodobenzene CAS No. 56403-29-3](/img/structure/B1272026.png)
1,4-Bis(bromomethyl)-2,5-diiodobenzene
Overview
Description
1,4-Bis(bromomethyl)benzene is a type of organic compound that belongs to the family of halogenated hydrocarbons . It is structurally similar to 1,4-bis(bromomethyl)cyclohexane , which is a beige crystalline powder .
Chemical Reactions Analysis
1,4-Bis(bromomethyl)benzene has been used in the synthesis of planar-chiral dithiaparacyclophanes through catalytic enantioselective construction of the ansa chains .Scientific Research Applications
Synthesis of Porous Polymers for CO2 Capture
1,4-Bis(bromomethyl)-2,5-diiodobenzene: is utilized in the synthesis of benzene-linked porous polymers (B-PPMs). These polymers have shown promise in selectively capturing CO2 from mixed gases. The B-PPM-2, in particular, exhibits excellent CO2 adsorption capacity and selectivity, making it a potential candidate for industrial applications in carbon capture and storage .
Mechanism of Action
Target of Action
Brominated aromatic compounds are known to interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom on the compound can be replaced by a nucleophile, which could be a part of a target biomolecule .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical bromination of alkyl benzenes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 263957 , can influence its pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo polymorphic modifications suggests that it may have diverse effects at the molecular level, potentially influencing the structure and function of target biomolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2,5-diiodobenzene. For instance, the compound exhibits dimorphism, with two polymorphic forms that have different thermodynamic properties and transformation behaviors . These forms can interconvert under different environmental conditions, such as temperature .
properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBYLAAAKTAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CBr)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376212 | |
Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)-2,5-diiodobenzene | |
CAS RN |
56403-29-3 | |
Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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